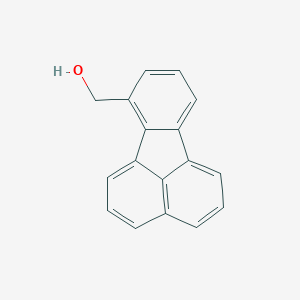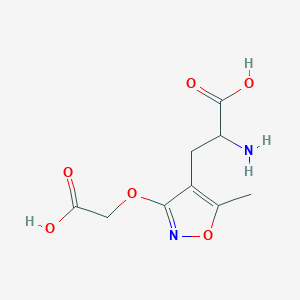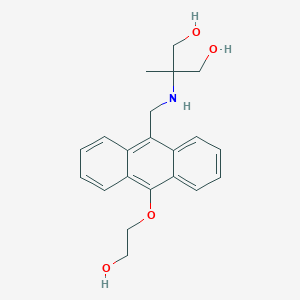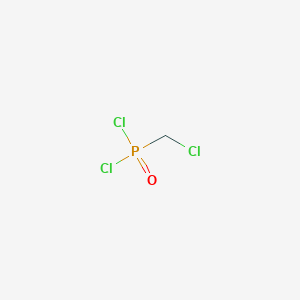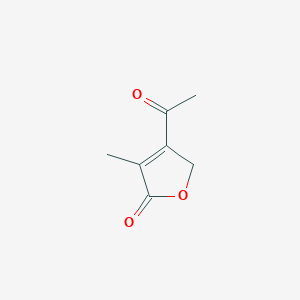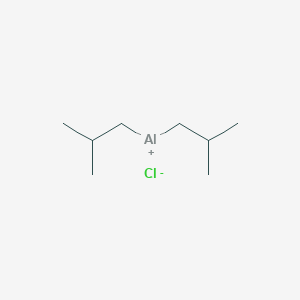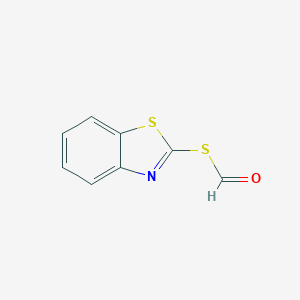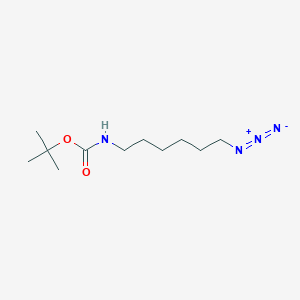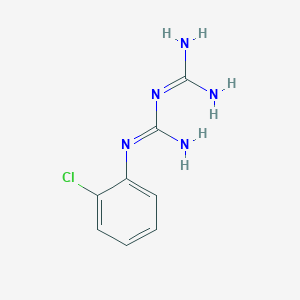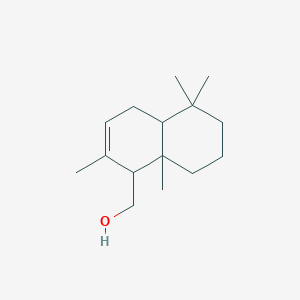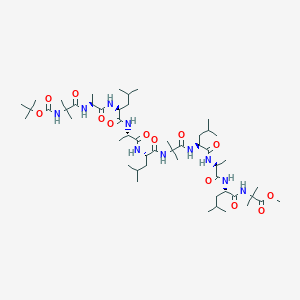
Balalom
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Balalom is a naturally occurring compound that has gained attention in recent years due to its potential in scientific research. The compound is found in various plant species and has been shown to have a range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of Balalom is not fully understood, but it is believed to act through various pathways in the body. It has been shown to modulate the activity of enzymes involved in inflammation, oxidative stress, and cancer cell proliferation. Balalom has also been shown to interact with various receptors in the body, including the cannabinoid receptors, which are involved in pain perception and inflammation.
Effets Biochimiques Et Physiologiques
Balalom has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in various tissues, including the brain and liver. The compound has also been shown to have neuroprotective effects and potential in treating neurodegenerative diseases. Balalom has also been shown to inhibit cancer cell proliferation and induce cancer cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Balalom in lab experiments is its natural origin. It is not a synthetic compound, which makes it more biocompatible and less likely to cause adverse effects. However, the low yield of Balalom from plants makes it challenging to obtain large quantities for research purposes. The compound is also relatively expensive, which can limit its use in some studies.
Orientations Futures
There are several future directions for research on Balalom. One area of interest is its potential in treating neurodegenerative diseases. Studies have shown promising results in animal models, and further research is needed to determine its efficacy in humans. Another area of interest is its potential as an anticancer agent. Balalom has been shown to inhibit cancer cell proliferation, and future studies could explore its use in combination with other anticancer agents. Finally, more research is needed to understand the mechanism of action of Balalom fully. This could lead to the development of new drugs that target the pathways modulated by the compound.
Conclusion:
In conclusion, Balalom is a naturally occurring compound that has shown potential in various areas of scientific research. Its anti-inflammatory, antioxidant, and anticancer properties make it a promising candidate for drug development. However, more research is needed to fully understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
Balalom is a complex compound that is not easily synthesized in a laboratory setting. It is primarily extracted from the plants that contain it. The extraction process involves the use of solvents and various purification techniques to isolate the compound. The yield of Balalom from plants is typically low, which makes it challenging to obtain large quantities for research purposes.
Applications De Recherche Scientifique
Balalom has shown potential in various areas of scientific research. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. The compound has also been shown to have neuroprotective effects and potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
130640-26-5 |
|---|---|
Nom du produit |
Balalom |
Formule moléculaire |
C51H92N10O13 |
Poids moléculaire |
1053.3 g/mol |
Nom IUPAC |
methyl 2-methyl-2-[[(2S)-4-methyl-2-[[(2S)-2-[[(2S)-4-methyl-2-[[2-methyl-2-[[(2S)-4-methyl-2-[[(2S)-2-[[(2S)-4-methyl-2-[[(2S)-2-[[2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoyl]amino]pentanoyl]amino]propanoyl]amino]pentanoyl]amino]propanoyl]amino]pentanoyl]amino]propanoyl]amino]pentanoyl]amino]propanoate |
InChI |
InChI=1S/C51H92N10O13/c1-26(2)22-33(55-39(64)32(11)54-44(69)50(17,18)61-47(72)74-48(12,13)14)40(65)52-30(9)37(62)56-35(24-28(5)6)42(67)59-49(15,16)45(70)58-34(23-27(3)4)41(66)53-31(10)38(63)57-36(25-29(7)8)43(68)60-51(19,20)46(71)73-21/h26-36H,22-25H2,1-21H3,(H,52,65)(H,53,66)(H,54,69)(H,55,64)(H,56,62)(H,57,63)(H,58,70)(H,59,67)(H,60,68)(H,61,72)/t30-,31-,32-,33-,34-,35-,36-/m0/s1 |
Clé InChI |
FURXSLVVQDMQFN-QJCLFNHPSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)NC(C)(C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)NC(C)(C)C(=O)OC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)C(C)(C)NC(=O)OC(C)(C)C |
SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)OC)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)OC(C)(C)C |
SMILES canonique |
CC(C)CC(C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)OC)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)OC(C)(C)C |
Autres numéros CAS |
130640-26-5 |
Séquence |
XALALXLALX |
Synonymes |
BALALOM Boc-Aib-Ala-Leu-Ala-Leu-Aib-Leu-Ala-Leu-Aib-OMe butyloxycarbonyl-aminoisobutyryl-alanyl-leucyl-alanyl-leucyl-aminoisobutyryl-leucyl-alanyl-leucyl-aminoisobutyryl methyl este |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



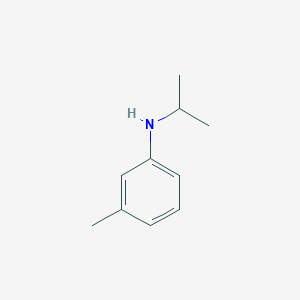
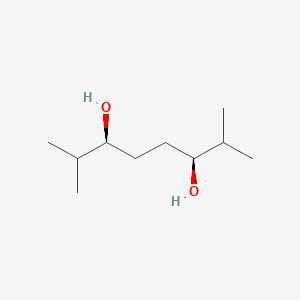
![[(2S)-1-Oxaspiro[2.5]octan-2-yl]methanol](/img/structure/B159350.png)
